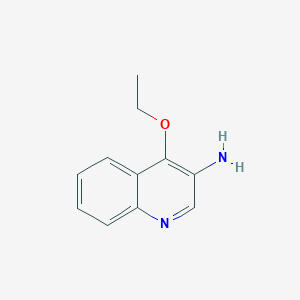

4-Ethoxyquinolin-3-amine

Description

Overview of the Quinoline (B57606) Heterocyclic System in Chemical Sciences

Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, is a cornerstone of heterocyclic chemistry. researchgate.netecorfan.org Its structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, creating a bicyclic system that is both aromatic and planar. researchgate.netnumberanalytics.com This fusion of two distinct aromatic rings imparts a unique set of chemical properties and a high degree of reactivity, making it a versatile scaffold in various scientific domains. numberanalytics.comorientjchem.org

The presence of the nitrogen atom in the pyridine ring renders the quinoline system relatively electron-deficient. numberanalytics.com This electronic characteristic, coupled with the 10 π-electron aromatic system, dictates its chemical behavior. oxfordsciencetrove.com Quinoline is a weak tertiary base, capable of forming salts with acids, and participates in both electrophilic and nucleophilic substitution reactions. oxfordsciencetrove.comnoveltyjournals.com Electrophilic substitution typically occurs on the benzene ring, while nucleophilic attack is favored on the electron-deficient pyridine ring. oxfordsciencetrove.com The versatility of the quinoline nucleus is further enhanced by the numerous methods available for its synthesis, allowing for the introduction of a wide array of functional groups at various positions. nih.gov This adaptability has made quinoline and its derivatives indispensable in medicinal chemistry, materials science, and the development of dyes and catalysts. orientjchem.orgmdpi.com

Historical Context of Quinoline Derivatives in Research

The history of quinoline derivatives in research is rich and dates back to the 19th century. In 1834, Friedlieb Ferdinand Runge first isolated quinoline from coal tar. ecorfan.orgnih.gov A significant milestone in its history was the discovery of its presence in the structure of quinine (B1679958), an alkaloid derived from the cinchona tree, which was a primary treatment for malaria for centuries. ecorfan.orgnih.gov This discovery spurred extensive research into the synthesis and biological activities of quinoline-based compounds.

Throughout the 20th century, the importance of quinoline derivatives continued to grow with the development of numerous synthetic drugs. The anti-malarial drug chloroquine (B1663885), the antibacterial fluoroquinolones like ciprofloxacin, and the anti-cancer agents camptothecin (B557342) and topotecan (B1662842) are all prominent examples of commercially successful drugs built upon the quinoline scaffold. nih.govresearchgate.net The development of cinchocaine, the first local anesthetic synthesized from a quinoline-based group, further highlights the historical significance of this heterocyclic system in medicinal chemistry. nih.gov The continuous exploration of quinoline derivatives has led to a vast and diverse library of compounds with a broad spectrum of pharmacological activities. orientjchem.orgnoveltyjournals.com

Rationale for Academic Investigation of 4-Ethoxyquinolin-3-amine

The academic investigation of this compound is driven by a confluence of its unique structural features, its potential as a versatile building block in organic synthesis, and its relevance in the construction of more complex and potentially bioactive molecules.

The structure of this compound presents a fascinating interplay of electronic and steric effects. The presence of an electron-donating ethoxy group at the 4-position and an amino group at the 3-position significantly influences the electron distribution within the quinoline ring system. The ethoxy group (-OCH₂CH₃) at position 6 is known to enhance lipophilicity and can influence metabolic stability. vulcanchem.com The amino group (-NH₂), a strong activating group, is expected to increase the nucleophilicity of the quinoline ring, particularly at adjacent positions.

The relative positions of the ethoxy and amino groups create a unique chemical environment. The lone pair of electrons on the nitrogen of the amino group and the oxygen of the ethoxy group can participate in resonance, further modulating the reactivity of the molecule. This substitution pattern can direct further chemical modifications to specific sites on the quinoline nucleus, offering a degree of control in synthetic transformations. The reactivity of the amino group itself allows for a wide range of derivatizations, including acylation, alkylation, and the formation of Schiff bases, opening avenues for the synthesis of a diverse array of new compounds. researchgate.net

In the realm of retrosynthetic analysis, a "synthon" is defined as an idealized fragment, usually an ion, that assists in the planning of a synthesis. ajrconline.org this compound can be considered a valuable synthon, representing a pre-functionalized quinoline core. Its structure provides a ready-made platform for the introduction of additional complexity. For instance, the amino group can act as a nucleophile, allowing for the attachment of various electrophilic partners.

The synthesis of complex organic molecules, particularly those with potential biological activity, often requires the use of sophisticated building blocks and efficient synthetic strategies. Amines are crucial in the synthesis of heterocyclic compounds, acting as key reactants in condensation and cyclization reactions. numberanalytics.com The presence of a primary amine in this compound makes it a valuable precursor for constructing more elaborate heterocyclic systems fused to the quinoline core.

The development of methods for the synthesis of chiral α-tertiary amines, which are important structural motifs in many bioactive molecules, highlights the importance of amine chemistry in modern drug discovery. rsc.orgnih.gov While this compound is not a chiral molecule itself, its amino group provides a handle for the introduction of chirality through asymmetric synthesis methodologies. Furthermore, the quinoline scaffold is a key component in several approved drugs, such as the tyrosine kinase inhibitor neratinib, which features a 3-cyano-7-ethoxyquinoline core. wikipedia.orgnih.gov The study of related structures like this compound can provide valuable insights for the design and synthesis of new therapeutic agents. The ability to perform kilogram-scale synthesis of related functionalized quinolines, such as N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, underscores the industrial relevance of such derivatives. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

4-ethoxyquinolin-3-amine |

InChI |

InChI=1S/C11H12N2O/c1-2-14-11-8-5-3-4-6-10(8)13-7-9(11)12/h3-7H,2,12H2,1H3 |

InChI Key |

MYTLAYAPYAFKBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=NC2=CC=CC=C21)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethoxyquinolin 3 Amine and Its Derivatives

Strategies for Quinoline (B57606) Core Formation Relevant to 4-Ethoxyquinolin-3-amine Synthesis

The construction of the fundamental quinoline ring system can be achieved through various established and modern synthetic protocols. These methods often involve the reaction of anilines with carbonyl compounds or other suitable precursors, leading to the formation of the fused bicyclic structure. wikipedia.org

Cyclization reactions are a primary strategy for assembling the quinoline core. These reactions typically involve the formation of one or more rings from an acyclic precursor in a single or multi-step process.

Friedländer Synthesis: This classical method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone, in the presence of a base or acid catalyst. iipseries.org While traditionally requiring harsh conditions, modern variations have focused on greener and more efficient catalysts. researchgate.netrsc.org For instance, the use of catalysts like iodine has been shown to promote the reaction under milder conditions. rsc.org The reaction proceeds through an aldol-type condensation followed by cyclization and dehydration to yield the quinoline ring. iipseries.org

Doebner-von Miller Reaction: This reaction provides a route to quinoline derivatives through the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.orgijpsjournal.com It is a versatile method that allows for the synthesis of a variety of substituted quinolines.

Combes Quinoline Synthesis: This method utilizes the reaction of anilines with β-diketones under acidic conditions to form the quinoline ring. wikipedia.org It has been used to synthesize various substituted quinolines, including benzo[g]quinoline derivatives. iipseries.org

Pfitzinger Reaction: Isatin or its derivatives react with carbonyl compounds containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids. iipseries.orgnih.gov Microwave-assisted Pfitzinger-type reactions have been developed to optimize reaction times and yields. rsc.org

Electrophilic Cyclization of N-(2-Alkynyl)anilines: This modern approach involves the 6-endo-dig cyclization of N-(2-alkynyl)anilines using electrophiles like iodine monochloride (ICl), iodine (I2), or bromine (Br2). nih.gov This method provides a mild and efficient route to 3-halo-substituted quinolines, which can be further functionalized. nih.gov

| Reaction Name | Key Reactants | General Product | Reference |

|---|---|---|---|

| Friedländer Synthesis | o-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compound | Substituted Quinoline | iipseries.org |

| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated carbonyl compound | Substituted Quinoline | wikipedia.orgijpsjournal.com |

| Combes Synthesis | Aniline + β-Diketone | Substituted Quinoline | wikipedia.org |

| Pfitzinger Reaction | Isatin + α-Methylene carbonyl compound | Quinoline-4-carboxylic acid | iipseries.orgnih.gov |

| Electrophilic Cyclization | N-(2-Alkynyl)aniline + Electrophile (e.g., I2) | 3-Halo-substituted Quinoline | nih.gov |

Ring annulation involves the construction of a new ring onto an existing one. In the context of quinoline synthesis, this often entails building the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring.

One notable approach is a ring opening–annulation reaction. For instance, the thermolysis of certain triazinone systems can generate reactive intermediates like iminoketenes. mdpi.comnih.gov These intermediates can then undergo a [4+2]-cycloaddition reaction with suitable dienophiles, such as pyridines or quinolines, to construct a new fused ring system. nih.gov While not a direct synthesis of the basic quinoline structure, this strategy highlights the potential for complex ring system construction that could be adapted for quinoline analog synthesis.

Cyclization Reactions

Introduction of the Ethoxy Moiety in Quinoline Systems

The introduction of an ethoxy group at the 4-position of the quinoline ring is a critical step in the synthesis of this compound. This can be achieved through several methods, often starting from a precursor with a leaving group or a hydroxyl group at the 4-position.

Nucleophilic Substitution: A common strategy involves the nucleophilic substitution of a leaving group, such as a halogen (e.g., chlorine), at the 4-position with an ethoxide source. For example, a 4-chloroquinoline (B167314) derivative can be reacted with sodium ethoxide to yield the corresponding 4-ethoxyquinoline. researchgate.net

Williamson Ether Synthesis: If a 4-hydroxyquinoline (B1666331) precursor is available, the ethoxy group can be introduced via a Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base to form an alkoxide, which then reacts with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to form the ether linkage.

From Nitroarenes: A one-pot synthesis of 4-ethoxy-1,2,3,4-tetrahydroquinoline has been reported from the irradiation of a heterogeneous solution of a nitroarene, ethanol, and TiO2 with UV light. rsc.org This suggests a potential route for introducing the ethoxy group concurrently with the formation of a partially saturated quinoline ring.

Introduction and Functionalization of the Amino Group

The final key structural feature of this compound is the amino group at the 3-position. The introduction of this group can be accomplished through various synthetic transformations.

Reduction of a Nitro Group: A common and effective method is the reduction of a 3-nitroquinoline (B96883) derivative to the corresponding 3-aminoquinoline (B160951). This reduction can be achieved using a variety of reducing agents, such as tin(II) chloride (SnCl2), iron (Fe) in acetic acid, or catalytic hydrogenation. The nitro group itself can be introduced onto the quinoline ring through electrophilic nitration, although directing this to the 3-position can be challenging and may require specific substitution patterns on the ring.

From a Carboxylic Acid Derivative: A 3-carboxyquinoline or its derivative can be converted to a 3-aminoquinoline via a Curtius, Hofmann, or Schmidt rearrangement. These reactions involve the conversion of the carboxylic acid to an acyl azide, which then rearranges to an isocyanate, followed by hydrolysis to the amine.

Nucleophilic Aromatic Substitution: In some cases, a leaving group at the 3-position could potentially be displaced by an amine or an amine equivalent, although this is generally less common for the electron-rich quinoline ring unless activated by electron-withdrawing groups.

Cyclization of Precursors Already Containing the Amino Functionality: An alternative strategy involves incorporating the amino group into one of the starting materials for the quinoline ring synthesis. For example, using a starting material that already contains a protected or latent amino group that is carried through the cyclization process can be an efficient approach. The use of a nitro group as a latent amino group is a key feature in some total synthesis strategies. nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. ijpsjournal.comnih.gov The principles of green chemistry, such as the use of safer solvents, renewable starting materials, and energy-efficient processes, are increasingly being applied to quinoline synthesis. researchgate.netrsc.org

Catalyst-Free Synthesis: Some modern synthetic routes aim to eliminate the need for catalysts altogether. For example, the introduction of a trifluoromethyl group in one of the reactants has been shown to facilitate a catalyst-free synthesis of 7-aminoquinolines. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in many organic reactions, including the synthesis of quinolines. rsc.org Microwave-assisted methods have been successfully employed in the Friedländer and Pfitzinger reactions. researchgate.netrsc.org

Use of Greener Solvents and Catalysts: Researchers are exploring the use of more environmentally benign solvents, such as water or ionic liquids, to replace traditional volatile organic solvents. researchgate.net Additionally, heterogeneous catalysts that can be easily recovered and reused are being developed to minimize waste. acs.org Formic acid has also been investigated as a green and biodegradable catalyst for quinoline synthesis. ijpsjournal.com An electrochemical approach to the Friedländer reaction has been developed, which replaces hazardous chemical reductants with electricity. rsc.org

| Green Chemistry Approach | Description | Example Application | Reference |

|---|---|---|---|

| Catalyst-Free Synthesis | Reactions designed to proceed efficiently without the need for a catalyst. | Synthesis of 7-aminoquinolines facilitated by a trifluoromethyl group. | nih.gov |

| Microwave-Assisted Synthesis | Utilizing microwave energy to accelerate reactions and improve efficiency. | Pfitzinger-type synthesis of quinoline-4-carboxylic acids. | rsc.org |

| Green Solvents/Catalysts | Employing environmentally friendly solvents and recyclable or biodegradable catalysts. | Formic acid as a catalyst; water as a solvent; electrochemical synthesis. | researchgate.netrsc.orgijpsjournal.com |

Total Synthesis and Analog Preparation

The total synthesis of complex natural products and their analogs often showcases innovative and efficient synthetic strategies. While a specific total synthesis of this compound is not detailed in the provided context, the principles of total synthesis are highly relevant to its preparation and the creation of its derivatives.

The synthesis of analogs of this compound would involve modifying the synthetic route to incorporate different substituents on the quinoline core or altering the nature of the alkoxy and amino groups. For example, the synthesis of various 3-substituted 4-alkoxyisoquinolin-1-amines has been achieved through the reaction of 2-[alkoxy(lithio)methyl]benzonitriles with nitriles, demonstrating a versatile method for introducing diversity at the 3-position. clockss.org

Furthermore, the development of synthetic routes to complex molecules, such as the four-step total synthesis of (-)-chaetominine, highlights the power of cascade reactions and the use of latent functionalities to achieve high levels of efficiency. nih.gov Such strategies could be applied to develop a concise and elegant synthesis of this compound and its derivatives. The preparation of analogs is crucial for structure-activity relationship studies in medicinal chemistry. nih.gov

Multi-step Synthetic Pathways

Multi-step synthesis is a foundational approach in organic chemistry, allowing for the construction of complex molecules through a sequence of discrete chemical reactions. acs.orgvapourtec.commsu.eduudel.edu This strategy is crucial for building the this compound core, often starting from simpler, commercially available materials. A common and logical pathway involves the initial construction of a quinoline ring system, followed by the sequential introduction of the required functional groups at the C3 and C4 positions.

A prevalent multi-step route begins with the synthesis of a 4-hydroxyquinoline intermediate. One of the most established methods for this is the Conrad-Limpach-Knorr synthesis, which involves the reaction of an aniline with a β-ketoester. A variation of this approach, the Gould-Jacobs reaction, utilizes an aniline and diethyl ethoxymethylenemalonate (EMME). The initial reaction forms a diethyl 2-((phenylamino)methylene)malonate intermediate, which upon thermal cyclization, typically in a high-boiling solvent like diphenyl ether, yields ethyl 4-hydroxyquinoline-3-carboxylate. thieme-connect.comacs.org

Once the 4-hydroxyquinoline-3-carboxylate is formed, the synthesis proceeds through several key transformations:

Nitration: The quinoline ring is nitrated to introduce a nitro group, which will later be reduced to the target amine. The nitration of the 4-hydroxyquinoline-3-carboxylate scaffold typically occurs at the 3-position due to the directing effects of the existing substituents.

Chlorination: The hydroxyl group at the C4 position is converted into a more reactive leaving group, typically a chlorine atom. This is achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.govacs.org This step yields a 4-chloro-3-nitroquinoline (B17048) intermediate. nih.gov

Etherification: The C4 chloro group is displaced by an ethoxy group through a nucleophilic aromatic substitution (SNAr) reaction. This is typically accomplished by reacting the 4-chloro intermediate with sodium ethoxide in ethanol. The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol, can also be employed for this C-O bond formation. wikipedia.orgsynarchive.com

Reduction: The final step is the reduction of the nitro group at the C3 position to an amine group. This transformation can be carried out using various reducing agents, such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd-C), or sodium dithionite (B78146) (Na₂S₂O₄). acs.org

This sequential approach allows for the controlled installation of the desired ethoxy and amine functionalities onto the quinoline core.

Table 1: Example of a Multi-step Pathway for 4-Alkoxy-3-aminoquinoline Derivatives This table illustrates a general synthetic sequence based on established chemical transformations.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Aniline | Diethyl ethoxymethylenemalonate, 120°C | Diethyl 2-((phenylamino)methylene)malonate |

| 2 | Diethyl 2-((phenylamino)methylene)malonate | Diphenyl ether, ~250°C | Ethyl 4-hydroxyquinoline-3-carboxylate |

| 3 | Ethyl 4-hydroxyquinoline-3-carboxylate | HNO₃/H₂SO₄ | Ethyl 4-hydroxy-3-nitroquinoline-3-carboxylate |

| 4 | Ethyl 4-hydroxy-3-nitroquinoline-3-carboxylate | POCl₃, heat | Ethyl 4-chloro-3-nitroquinoline-3-carboxylate |

| 5 | Ethyl 4-chloro-3-nitroquinoline-3-carboxylate | NaOEt, EtOH, reflux | Ethyl 4-ethoxy-3-nitroquinoline-3-carboxylate |

One-Pot Reaction Strategies

To improve efficiency, reduce waste, and simplify procedures, one-pot reactions have become a highly desirable strategy in modern organic synthesis. scienceopen.com These reactions involve subjecting a reactant to successive chemical transformations in a single reactor, avoiding the isolation and purification of intermediates. scienceopen.comresearchgate.net Several one-pot strategies have been developed for the synthesis of quinoline scaffolds, which can be adapted for this compound.

One such approach is a modular three-component reaction that generates 4-aminoquinolines. This method involves an imidoylative Sonogashira coupling of a 2-haloaniline, a terminal alkyne, and an isocyanide, followed by an acid-mediated cyclization cascade, all performed in a single pot. acs.orgfrontiersin.org By selecting appropriately substituted starting materials, this method can provide rapid access to a diverse range of 4-aminoquinoline (B48711) derivatives.

Another relevant one-pot method involves the sequential palladium-catalyzed amidation of 2'-bromoacetophenones with amides, followed by a base-promoted intramolecular cyclization to yield 4-quinolones. acs.org While this produces a C4-oxo functionality, it demonstrates the feasibility of tandem catalysis and cyclization for building the quinoline core in one pot. This quinolone could then be converted to the target 4-ethoxy derivative in subsequent steps.

Furthermore, methods based on 2-azidobenzaldehydes provide a powerful route to quinolines. mdpi.com For instance, the reaction of 2-azidobenzaldehyde (B97285) with hydroxyalkynes can lead to 4-alkoxy quinolines through a sequence involving oxonium ion formation, intramolecular [4+2] cycloaddition, and aromatization. mdpi.com

Table 2: Comparison of One-Pot Strategies for Quinoline Synthesis

| Strategy | Key Reaction Types | Starting Materials | Target Scaffold | Reference |

|---|---|---|---|---|

| Imidoylative Sonogashira/Cyclization | Pd-catalyzed coupling, Cyclization | 2-haloaniline, alkyne, isocyanide | 4-Aminoquinolines | acs.org |

| Sequential Amidation/Cyclization | Pd-catalyzed amidation, Cyclization | 2'-bromoacetophenone, amide | 4-Quinolones | acs.org |

Synthesis of Key Intermediates for this compound Scaffolds

4-Hydroxyquinoline Derivatives: As mentioned previously, 4-hydroxyquinolines are versatile precursors. The Gould-Jacobs reaction, starting from anilines and diethyl ethoxymethylenemalonate, is a classic and reliable method for obtaining ethyl 4-hydroxyquinoline-3-carboxylates. thieme-connect.comacs.org The resulting 4-hydroxy group can be readily converted to a 4-chloro group, which is an excellent leaving group for the subsequent introduction of the ethoxy substituent. acs.org

4-Chloro-3-nitroquinoline Derivatives: This intermediate is pivotal for the direct introduction of both the ethoxy and the precursor to the amino group. It is typically synthesized from a 4-hydroxy-3-nitroquinoline precursor using reagents like POCl₃. acs.org The high reactivity of the 4-chloro substituent allows for facile nucleophilic substitution by sodium ethoxide to form the desired 4-ethoxy-3-nitroquinoline.

2-Aminoaryl Ketones/Aldehydes: The Friedländer annulation is one of the most straightforward methods for constructing the quinoline ring. It involves the condensation and cyclization of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a β-ketoester like ethyl acetoacetate). acgpubs.org This reaction can be catalyzed by various agents, including chloramine-T, to produce substituted quinolines under relatively mild conditions. acgpubs.org By choosing the appropriate starting materials, a quinoline with substituents that can be later converted to the desired ethoxy and amine groups can be assembled.

2-Methyl-3,1-benzoxazin-4-one: This heterocycle serves as a precursor for 4-hydroxyquinolin-2-ones. It can be synthesized from anthranilic acid and subsequently reacted with the active methylene (B1212753) of ethyl acetoacetate. The resulting intermediate undergoes intramolecular cyclization in a basic medium to furnish a 3-acetyl-4-hydroxyquinolin-2-one. rsc.org While this leads to a 2-oxo-quinoline, it represents an important class of intermediates in quinoline chemistry.

Metal-Catalyzed Amination Reactions

Transition metal-catalyzed reactions have revolutionized the formation of carbon-nitrogen bonds, providing mild and efficient alternatives to classical methods. wikipedia.org These reactions are particularly valuable for the synthesis of 3-aminoquinoline derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds between an aryl halide and an amine. scienceopen.comwikipedia.orgresearchgate.net In the context of this compound synthesis, a 3-bromo- (B131339) or 3-chloro-4-ethoxyquinoline intermediate could be coupled with an ammonia (B1221849) equivalent or a protected amine using a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP). acs.orgwikipedia.orgorganic-chemistry.org This reaction generally exhibits high functional group tolerance and provides direct access to the 3-amino functionality.

Ullmann-type C-N Coupling (Goldberg Reaction): The copper-catalyzed coupling of an aryl halide with an amine, known as the Goldberg reaction, is another important tool. wikipedia.org While often requiring higher temperatures than its palladium-catalyzed counterpart, it remains a viable method for synthesizing aryl amines. wikipedia.orgorganic-chemistry.org

Modern Catalytic Approaches: More recent developments have introduced novel metal-catalyzed routes to 3-aminoquinolines. For example, rhodium(II)-catalyzed reactions of N-sulfonyl-1,2,3-triazoles with o-acylanilines have been shown to produce 3-aminoquinolines efficiently. This transformation proceeds through the generation of a rhodium azavinyl carbenoid, which undergoes N-H insertion, cyclization, and aromatization. researchgate.net Other transition metals, including gold, have also been used to catalyze the one-pot synthesis of 3-aminoquinolines from 2-aminobenzaldehydes and propargylamines. ias.ac.in These methods highlight the ongoing innovation in the synthesis of this important heterocyclic scaffold.

Table 3: Overview of Metal-Catalyzed Amination Methods for Quinoline Synthesis

| Reaction Name | Metal Catalyst | Typical Substrates | Key Bond Formed | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Aryl halide, Amine | Aryl C-N | scienceopen.comwikipedia.org |

| Ullmann/Goldberg Reaction | Copper (e.g., CuI, Cu powder) | Aryl halide, Amine | Aryl C-N | wikipedia.org |

| Rhodium-catalyzed Annulation | Rhodium (e.g., Rh₂(Oct)₄) | o-Acylaniline, N-sulfonyl-1,2,3-triazole | C-C, C-N | researchgate.net |

Chemical Reactivity and Transformations of 4 Ethoxyquinolin 3 Amine

Reactions Involving the Amine Functionality

The primary amino group (-NH₂) at the C3 position is a potent nucleophile and a weak base, making it the most reactive site for a variety of common organic transformations.

The nucleophilic 3-amino group readily undergoes acylation upon reaction with acylating agents such as acid chlorides and acid anhydrides. These reactions typically proceed smoothly in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl). The resulting products are stable N-acyl derivatives (amides), which are important intermediates in medicinal chemistry and materials science.

For instance, treatment of 4-Ethoxyquinolin-3-amine with acetic anhydride (B1165640) in a suitable solvent yields N-(4-Ethoxyquinolin-3-yl)acetamide. Similarly, reaction with benzoyl chloride in the presence of pyridine affords N-(4-Ethoxyquinolin-3-yl)benzamide. These transformations are generally high-yielding and serve to protect the amine functionality or to introduce new structural motifs for modulating the compound's properties. The formation of the amide bond significantly reduces the basicity and nucleophilicity of the nitrogen atom.

Detailed examples of acylation reactions are presented in Table 1.

Table 1: Representative Acylation Reactions of this compound Click on the headers to sort the table.

| Acylating Agent | Base / Conditions | Product | Reference |

|---|---|---|---|

| Acetic anhydride | Reflux in acetic acid | N-(4-Ethoxyquinolin-3-yl)acetamide | |

| Benzoyl chloride | Pyridine, room temperature | N-(4-Ethoxyquinolin-3-yl)benzamide |

As a primary amine, this compound exhibits basic properties and reacts with strong mineral or organic acids to form the corresponding ammonium (B1175870) salts. For example, treatment with a solution of hydrochloric acid (HCl) results in the formation of this compound hydrochloride.

C₁₁H₁₂N₂O + HCl → [C₁₁H₁₃N₂O]⁺Cl⁻

This transformation is a simple acid-base neutralization. The resulting salt typically exhibits significantly different physical properties compared to the free base, most notably increased melting point and enhanced solubility in aqueous media. Salt formation is a common strategy for the purification, handling, and formulation of amine-containing compounds.

The primary aromatic amine of this compound can be converted into a diazonium salt. This reaction is performed by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (typically 0–5 °C) to ensure the stability of the diazonium intermediate.

The resulting 4-ethoxyquinoline-3-diazonium salt is a highly versatile synthetic intermediate that can undergo a range of subsequent transformations, often without isolation.

Hydrolysis: Gentle warming of the aqueous diazonium salt solution leads to the replacement of the diazonium group (-N₂⁺) with a hydroxyl group (-OH), yielding 4-ethoxyquinolin-3-ol.

Sandmeyer-type Reactions: The diazonium group can be replaced by various nucleophiles using copper(I) salts as catalysts. For example, reaction with copper(I) iodide can be used to synthesize 3-iodo-4-ethoxyquinoline.

These transformations provide a powerful route to introduce a wide variety of substituents at the C3 position of the quinoline (B57606) ring, which are not easily accessible through direct substitution methods.

The nucleophilic amine group readily condenses with the electrophilic carbon of aldehydes and ketones to form imines, commonly known as Schiff bases. The reaction is typically carried out under mildly acidic conditions to catalyze the dehydration step, which involves the elimination of a water molecule.

For example, reacting this compound with benzaldehyde (B42025) in a solvent like ethanol, often with a catalytic amount of acetic acid, yields N-benzylidene-4-ethoxyquinolin-3-amine.

Table 2: Formation of Imines from this compound Click on the headers to sort the table.

| Carbonyl Compound | Conditions | Product Name | Reference |

|---|---|---|---|

| Benzaldehyde | Ethanol, reflux | N-Benzylidene-4-ethoxyquinolin-3-amine |

These imine derivatives are valuable in synthesis as they can be further reduced to secondary amines or used as ligands in coordination chemistry.

Diazotization and Subsequent Transformations

Reactions Involving the Quinoline Ring System

The susceptibility of the quinoline ring to electrophilic aromatic substitution (EAS) is influenced by the directing effects of the existing substituents and the inherent reactivity of the bicyclic system. The pyridine ring of quinoline is electron-deficient and generally deactivated towards electrophiles, while the benzene (B151609) ring is more reactive.

The substituents on this compound exert strong and synergistic directing effects:

3-Amino group (-NH₂): A powerful activating group, directing ortho and para (to positions C2, C4, and C6).

4-Ethoxy group (-OC₂H₅): A powerful activating group, directing ortho and para (to positions C3 and C5).

The combined influence of these two potent, adjacent activating groups overwhelmingly directs incoming electrophiles to the carbocyclic (benzene) portion of the quinoline nucleus. Positions C2, C3, and C4 are already substituted. The para-position relative to the amine group (C6) and the ortho-position relative to the ethoxy group (C5) are the most activated sites.

Experimental evidence confirms this analysis. The nitration of this compound using a mixture of nitric and sulfuric acid occurs selectively at the C5 position, yielding 4-ethoxy-5-nitroquinolin-3-amine . This outcome highlights the dominant directing effect of the C4-ethoxy group to its ortho-position (C5), which is also electronically favored over the C6 position. The strong deactivation of the pyridine ring prevents substitution at positions like C7 or C8 under these conditions.

Nucleophilic Aromatic Substitution Patterns

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for functionalizing aromatic and heteroaromatic rings, particularly those rendered electron-deficient by substituents or the presence of heteroatoms. numberanalytics.compressbooks.pub In quinoline systems, the pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, especially when a good leaving group is present at an activated position. wikipedia.org For SNAr to proceed, the aromatic ring typically requires electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.pubwikipedia.orglibretexts.org

While this compound itself does not possess a typical leaving group for a standard SNAr reaction, its structural analogues are extensively used in such transformations, providing insight into its potential reactivity patterns. The synthesis of various 4-aminoquinoline (B48711) derivatives often proceeds via the nucleophilic displacement of a halide, typically chloride, from the 4-position of the quinoline ring. nih.gov For instance, 4,7-dichloroquinoline (B193633) reacts with mono- and di-alkyl amines, where the amine acts as the nucleophile to displace the chloride at the C4 position. nih.gov This regioselectivity is well-documented and is a cornerstone in the synthesis of bioactive molecules. mdpi.com

The reactivity at the C4 position is significantly enhanced compared to other positions on the quinazoline (B50416) ring, a related heterocyclic system. mdpi.com Studies on 2,4-dichloroquinazoline (B46505) precursors consistently show that a wide array of nucleophiles, including anilines, benzylamines, and aliphatic amines, preferentially attack the C4 position. mdpi.com The nitrogen atom within the quinoline ring helps to delocalize the negative charge of the Meisenheimer intermediate, thereby stabilizing it, particularly when the attack occurs at the ortho (C2) or para (C4) positions. wikipedia.org In the context of this compound, while the ethoxy group is not a conventional leaving group under typical SNAr conditions, its electronic influence, combined with the directing effects of the C3-amino group, would modulate the reactivity of the quinoline core towards potential substitution reactions under more forcing conditions or after modification into a better leaving group.

| Precursor Example | Nucleophile | Position of Substitution | Product Class |

| 4,7-Dichloroquinoline | Butyl amine | C4 | 4-Alkylamino-7-chloroquinoline nih.gov |

| 4,7-Dichloroquinoline | Ethane-1,2-diamine | C4 | N-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine nih.gov |

| 2,4-Dichloroquinazoline | Anilines, Benzylamines | C4 | 2-Chloro-4-aminoquinazolines mdpi.com |

| 2,4,6-Trinitrochlorobenzene | Hydroxide ion (OH⁻) | C1 | 2,4,6-Trinitrophenol pressbooks.pub |

Transformations of the Ethoxy Group

The ethoxy group at the C4 position of the quinoline ring can undergo specific chemical transformations, primarily involving cleavage of the ethyl-oxygen bond. One significant reaction is de-ethylation, which converts the ethoxy moiety into a hydroxyl group. This transformation has been observed in related ethoxyquin (B1671625) structures. For example, 1,2-dihydro-2,2,4-trimethyl-6-quinolinol (de-ethylated Ethoxyquin) has been identified as a transformation product of the antioxidant Ethoxyquin (EQ). researchgate.net While the precise mechanism for this biological or environmental transformation was not detailed, it highlights a potential metabolic pathway for the ethoxy group.

In another context, the cleavage of the ethyl group at C4 was noted during the reaction of 2,2-Diphenyl-1,2-dihydro-4-ethoxyquinolin-1-yloxyl with tert-butoxyl radicals, although a definitive mechanism for this cleavage was not proposed.

Computational studies on the thermal decomposition of ethoxyquinolines have elucidated a pyrolytic pathway for the transformation of the ethoxy group. researchgate.net Through a six-membered transition state, these compounds can undergo an intramolecular elimination of ethylene (B1197577), resulting in the formation of the corresponding keto tautomer of the hydroxyquinoline. researchgate.net This process is reported to be favored both kinetically and thermodynamically over a four-membered transition state that would lead to the enol form. researchgate.net

| Transformation | Reactant Structure | Key Condition | Product Structure |

| De-ethylation | Ethoxyquin (analogue) | Metabolic/Environmental | 6-Hydroxy-quinoline derivative (6-OH-EQ) researchgate.net |

| Ethylene Elimination | Ethoxyquinolines | Pyrolysis / Heat | Keto tautomer of hydroxyquinoline + Ethylene researchgate.net |

| Unexplained Cleavage | 2,2-Diphenyl-1,2-dihydro-4-ethoxyquinolin-1-yloxyl | Reaction with tert-butoxyl radicals | Amine product (cleavage of ethyl group) |

Radical Reactions Involving Ethoxyquinoline Structures

Ethoxyquinoline structures can participate in various radical-mediated reactions, a property linked to the antioxidant capabilities of some derivatives. The reactivity often involves scavenging other radical species or undergoing C-H functionalization initiated by a radical process.

For instance, 2,2-Diphenyl-1,2-dihydro-4-ethoxyquinolin-1-yloxyl, a stable aminoxyl radical, demonstrates high reactivity towards both carbon-centered and oxygen-centered radicals (such as peroxyl, alkoxyl, and hydroxyl radicals). The primary reaction pathways involve the coupling of these radicals with the N-O• function or at the conjugated benzene ring, specifically at the C6 position.

Another significant radical-mediated transformation is the C-H functionalization of heteroarenes. A modern synthetic method enables the C-H alkylation of N-heteroarenes using ketones and aldehydes as alkyl radical sources under mild, photocatalytic conditions. nih.gov This process avoids the need for harsh oxidants or high temperatures. In this context, quinolines were tested as substrates, and while many were unsuitable, 4-methoxyquinoline (B1582177) was successfully alkylated to yield the desired product. nih.gov This suggests that a 4-alkoxy substituted quinoline, such as this compound, could potentially undergo similar radical C-H functionalization at an available position on the heterocyclic ring.

The fundamental steps of a radical chain reaction typically involve initiation, propagation, and termination. savemyexams.com In synthetic applications, an initiator like Azobisisobutyronitrile (AIBN) is often used to generate a chain-propagating radical from a precursor like tributyltin hydride (Bu₃SnH). libretexts.org These principles can be applied to design radical reactions involving the ethoxyquinoline scaffold.

| Reaction Type | Ethoxyquinoline Structure/Analogue | Reactant/Condition | Outcome/Product |

| Radical Coupling | 2,2-Diphenyl-1,2-dihydro-4-ethoxyquinolin-1-yloxyl | Peroxyl, Alkoxyl, Hydroxyl radicals | Coupling products at N-O• or C6 of the benzene ring |

| C-H Alkylation | 4-Methoxyquinoline (analogue) | Ketones/Aldehydes, Photocatalyst, PCET | C-H alkylated quinoline product nih.gov |

Derivatization Strategies for Structure-Activity Relationship Studies

Derivatization of a lead compound is a fundamental strategy in medicinal chemistry to explore its structure-activity relationships (SAR). For this compound, derivatization can be targeted at several positions, including the C3-amino group, the quinoline ring, and the C4-ethoxy group, to modulate its biological and physicochemical properties.

A common strategy involves the modification of the amino group. The amine functionality can be readily derivatized to form amides, ureas, or Schiff bases. For example, in the synthesis of quinazolinone derivatives, anthranilic acids are first acylated and then cyclized with amines to form the final products. nih.gov A similar approach could be applied by reacting the 3-amino group of this compound with various acyl chlorides or isocyanates. Furthermore, chemical derivatization of amines with reagents like 4-hydroxy-3-methoxycinnamaldehyde (B191438) to form a stable Schiff base is used to improve analytical detection, a technique that could also be adapted for SAR studies. nih.gov For stereochemical analysis, amines can be derivatized with chiral reagents like Mosher's reagent ((R)-MTPCl). nih.gov

Another powerful strategy focuses on building libraries of analogues by varying substituents on the quinoline core. The synthesis of 4-aminoquinoline derivatives for anticancer screening involved reacting 4-chloro-7-substituted-quinolines with a diverse set of mono- and di-alkyl amines. nih.gov This approach systematically varied the side chain attached to the C4-amino group (in that case) to identify compounds with enhanced potency against different cancer cell lines. nih.gov Applying this logic to this compound, one could synthesize a library of derivatives by introducing various substituents onto the benzene portion of the quinoline ring and evaluating their biological activity.

| Derivatization Site | Reagent/Method | Purpose/Resulting Functional Group | Reference Example |

| C3-Amine Group | Chloro-acyl chlorides | N-Acylation (Amide formation) | Synthesis of N-acyl-anthranilic acids as intermediates nih.gov |

| C3-Amine Group | Isocyanates | Urea (B33335) formation | Synthesis of urea derivatives vulcanchem.com |

| C3-Amine Group | 4-hydroxy-3-methoxycinnamaldehyde | Schiff base formation | Improved detection and characterization nih.gov |

| Quinoline Core | Introduction of substituents at various positions | Modulation of electronic and steric properties | Synthesis of 7-substituted-4-aminoquinolines nih.gov |

Computational Chemistry and Cheminformatics Studies on 4 Ethoxyquinolin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods model the electronic density to derive chemical information.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. jmchemsci.com It is widely employed to calculate optimized molecular geometry, ground-state energy, and other electronic properties for complex systems. jmchemsci.comanalis.com.my For 4-ethoxyquinolin-3-amine, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in a computational analysis. irjweb.comnih.gov This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation, which is crucial for all subsequent property calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. irjweb.comschrodinger.com

Table 1: Illustrative Frontier Molecular Orbital Properties This table provides representative values for a heterocyclic amine to illustrate the data obtained from HOMO-LUMO analysis.

| Parameter | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO) | 3.5 to 5.0 |

| Ionization Potential (I) | Approximated as -EHOMO | 5.5 to 6.5 |

| Electron Affinity (A) | Approximated as -ELUMO | 1.0 to 2.0 |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 to 2.5 |

| Electrophilicity (ω) | μ2 / 2η (where μ is chemical potential) | 1.0 to 2.0 |

Electrostatic Potential and Charge Distribution (Mulliken Charges, Natural Atomic Charges)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. univ-mosta.dz The MEP illustrates regions of negative potential (typically associated with lone pairs of electronegative atoms like nitrogen and oxygen) which are susceptible to electrophilic attack, and regions of positive potential (often around hydrogen atoms) which are favorable for nucleophilic attack. thaiscience.info

To quantify the charge on each atom, methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis (which yields Natural Atomic Charges) are used. univ-mosta.dzbohrium.com While Mulliken charges are simple to calculate, they can be highly dependent on the basis set used. uni-muenchen.de CHELPG charges, derived from fitting the electrostatic potential, often provide a more reliable representation. uni-muenchen.de For this compound, these calculations would reveal the charge distribution across the quinoline (B57606) ring, the ethoxy group, and the amine substituent, highlighting the most electron-rich and electron-poor centers. researchgate.net

Table 2: Illustrative Atomic Charges for Key Heteroatoms This table shows representative Mulliken charge values to demonstrate how charge is distributed in a molecule like this compound.

| Atom | Description | Representative Mulliken Charge (a.u.) |

| N (quinoline) | Nitrogen atom within the quinoline ring system | -0.6 to -0.8 |

| N (amine) | Nitrogen atom of the 3-amine substituent | -0.8 to -1.0 |

| O (ethoxy) | Oxygen atom of the 4-ethoxy substituent | -0.5 to -0.7 |

Spectroscopic Property Prediction (NMR, UV-Vis)

Quantum chemical methods are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net By comparing the calculated shifts for a proposed structure with experimental spectra, one can confirm molecular identity and assign specific signals. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the energies of electronic transitions from the ground state to various excited states. nih.govrsc.org This allows for the prediction of the absorption wavelengths (λmax) in a UV-Vis spectrum, which correspond to transitions such as π→π* and n→π* that are characteristic of aromatic and heterocyclic systems. schrodinger.commdpi.com

Table 3: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Related Aromatic Amine This table illustrates the typical correlation between theoretically predicted and experimentally measured NMR data.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 146.0 | 148.1 |

| C4 | 153.4 | 159.9 |

| C5 | 115.8 | 116.2 |

| C8 | 129.5 | 130.1 |

| C9 (aromatic ring junction) | 144.7 | 145.5 |

Solvent Effects Modeling

Many chemical and biological processes occur in solution, where the solvent can significantly influence molecular properties. Computational models like the Polarizable Continuum Model (PCM) are used to simulate the effects of a solvent. researchgate.net In the PCM method, the molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. This approach allows for the calculation of molecular properties, such as conformational stability and electronic transition energies, in different solvent environments, providing a more realistic theoretical model. researchgate.net For this compound, this would be important for predicting its behavior in polar or nonpolar solvents.

Molecular Modeling and Simulation

Molecular modeling encompasses a range of computational techniques used to model or mimic the behavior of molecules. pitt.edu These methods are essential in fields like drug design and materials science. springer.com For a compound like this compound, which shares structural motifs with known kinase inhibitors, molecular modeling could be used to explore its potential biological activity. nih.govnih.gov

Techniques include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, such as a protein's active site. jmchemsci.commdpi.com It is used to estimate binding affinity and understand the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Molecular Dynamics (MD) Simulation: MD simulations are used to study the dynamic behavior of molecular systems over time. mdpi.com An MD simulation of this compound complexed with a biological target could provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the free energy of binding. mdpi.com

These simulation studies are crucial for rational drug design, helping to predict how modifications to the molecular structure might enhance binding affinity and selectivity. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the interactions between a ligand and its target protein at the molecular level.

In the context of quinoline derivatives, docking studies have been instrumental in elucidating their binding modes with various biological targets. For instance, studies on 4-anilinoquinazoline (B1210976) derivatives, which share a similar scaffold, have shown that these compounds are expected to bind to the ATP site of the Epidermal Growth Factor Receptor (EGFR) kinase in a manner analogous to the known inhibitor Erlotinib. researchgate.net These studies have revealed the formation of crucial hydrogen bonds between the ligand and residues within the binding pocket, such as Asp776 and Cys773, which are considered important for inhibitory activity. researchgate.net

Similarly, docking analyses of other quinoline-based compounds, such as those designed as inhibitors for the M18 aspartyl aminopeptidase (B13392206) of Plasmodium falciparum, have identified key interactions. For example, the known ligand 4-[(7-chloroquinolin-4-yl) amino]-2-(diethylaminomethyl) phenol (B47542) forms specific interactions within the active site of the enzyme. researchgate.net Such insights are critical for the design of novel and more potent inhibitors.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into the stability of the binding and the conformational changes that may occur over time. nih.gov This technique complements the static picture provided by molecular docking.

MD simulations have been employed to study the stability of various ligand-protein complexes. For example, simulations of a thiazolopyrimidine derivative, a potent CRFR1 antagonist, revealed that the ligand-protein complex remained stable throughout the simulation, with the ligand maintaining key hydrogen bond interactions with residues like N283. nih.gov The root mean square deviation (RMSD) of the ligand's heavy atoms is often used as a measure of stability, with values typically in the range of 2.5–3.0 Å indicating a stable complex. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are fundamental to medicinal chemistry, aiming to establish a relationship between the chemical structure of a compound and its biological activity. slideshare.net

Ligand-Based and Structure-Based Design Principles

Drug design can be broadly categorized into ligand-based and structure-based approaches. nih.gov Ligand-based methods are used when the three-dimensional structure of the target is unknown, relying on the information from a set of known active ligands. Structure-based design, on the other hand, utilizes the known 3D structure of the target protein to design or identify potential inhibitors. nih.gov

SAR studies on quinolinone and dihydroquinolinone derivatives have provided valuable insights for designing new multi-target-directed ligands for conditions like Alzheimer's disease. mdpi.com By systematically modifying different parts of the molecule, such as the core, linker, and amine group, researchers can determine which structural features are crucial for activity. mdpi.com For instance, comparing the activity of a quinolinone core to a dihydroquinolinone core can reveal the importance of the core's saturation level for inhibitory potency. mdpi.com Similarly, SAR studies on 4H-chromene derivatives have shown that the potency can be significantly influenced by the nature and position of substituents on the chromene system. nih.gov

Pharmacophore Modeling

Pharmacophore modeling is a ligand-based design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to be active at a specific biological target. nih.govetflin.com

Pharmacophore models can be generated from a set of active compounds or from the 3D structure of a ligand-receptor complex. etflin.com For example, a pharmacophore model for inhibitors of the M18 aspartyl aminopeptidase of P. falciparum was identified as DHRR, consisting of one hydrogen bond donor, one hydrophobic group, and two aromatic rings. researchgate.netnih.gov Such models can then be used to virtually screen large compound libraries to identify new potential inhibitors that fit the pharmacophore. nih.govugm.ac.id The quality of a pharmacophore model is often assessed by its ability to distinguish between active compounds and inactive decoys. ugm.ac.id

Molecular Descriptor Analysis

QSAR models are mathematical equations that correlate the biological activity of a set of compounds with their physicochemical properties, which are quantified by molecular descriptors. mdpi.comanalis.com.my These descriptors can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., connectivity indices), or three-dimensional (e.g., molecular shape). nih.gov

The development of a QSAR model typically involves several steps: selection of a dataset of compounds with known activities, calculation of molecular descriptors, selection of the most relevant descriptors, and building a mathematical model using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). analis.com.myresearchgate.net A robust QSAR model should have good statistical parameters, such as a high correlation coefficient (R²) and good predictive ability on an external test set. researchgate.net For example, a QSAR study on thiazolidine-4-one derivatives as anti-tubercular agents identified descriptors like MLFER_S, GATSe2, and Shal as positively correlated with activity, while SpMAD_Dzs was negatively correlated. researchgate.net Such models provide valuable information about the structural requirements for activity and can be used to predict the activity of new, untested compounds. sbq.org.br

Scaffold-Based Computational Approaches

Scaffold-based approaches in drug discovery focus on the core structure (scaffold) of a molecule, which provides the essential three-dimensional framework for the desired biological activity. rsc.org Scaffold hopping is a strategy used to discover structurally novel compounds by replacing the core scaffold of a known active compound with a different one while maintaining the key binding interactions. bhsai.org

Computational methods play a crucial role in scaffold-based design. For instance, virtual screening can be used to search large compound databases for new scaffolds that fit a predefined pharmacophore or dock well into the active site of a target protein. mdpi.com Generative models in computational chemistry can also be used to design new molecules with a specific scaffold as a starting point, allowing for the exploration of novel chemical space around a known active core. rsc.org These approaches have been successfully applied to identify new scaffolds for various targets, including shikimate kinase, an important enzyme in Mycobacterium tuberculosis. nih.gov

Scaffold Analysis and Classification

The quinoline ring system, the core of this compound, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netsemanticscholar.org This designation signifies that the quinoline framework is a recurring motif in a multitude of biologically active compounds, capable of interacting with a diverse range of biological targets. researchgate.netontosight.ai Computational scaffold analysis aims to deconstruct and classify these core structures to understand their contribution to biological activity and to guide the design of new molecules.

The analysis begins by identifying the core scaffold, in this case, the fused benzene (B151609) and pyridine (B92270) rings of quinoline. The substituents—an ethoxy group at position 4 and an amine group at position 3—are then evaluated for their influence on the molecule's physicochemical and electronic properties. The ethoxy group, for instance, can impact lipophilicity and may act as a hydrogen bond acceptor, while the amine group can serve as a hydrogen bond donor and a site for further chemical modification. ontosight.aiacs.org

Computational tools classify scaffolds based on various criteria, including ring systems, linkers, and side chains. A common method involves clustering large compound libraries to identify common substructures. researchgate.net In the context of this compound, this analysis would place it within a cluster of substituted quinolines, allowing for comparison with other derivatives that may possess known biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. researchgate.netontosight.ai Three-dimensional similarity studies, which assess molecular fields like electrostatic and hydrophobic potentials, can further classify the scaffold by comparing its binding properties to known drugs, providing insights into its potential mechanism of action. nih.gov

Exploration of Molecular Diversity

Molecular diversity is a cornerstone of drug discovery, as a wide variety of chemical structures increases the probability of identifying novel and effective drug candidates. ontosight.ai For a given scaffold like this compound, computational chemistry facilitates the systematic exploration of its molecular diversity. This is often achieved through Diversity-Oriented Synthesis (DOS), a strategy that aims to create libraries of structurally diverse small molecules from a common starting material. tandfonline.com

Computational approaches can map the "chemical space" occupied by a library of this compound derivatives. semanticscholar.org By systematically modifying the core scaffold—for example, by introducing different substituents on the quinoline ring or altering the groups attached to the 3-amine—a vast virtual library of new compounds can be generated. semanticscholar.org The diversity of this virtual library is then assessed using computational descriptors that quantify various molecular properties, such as size, shape, polarity, and charge distribution. nih.gov This analysis ensures that the designed library covers a broad and relevant area of chemical space, maximizing the potential for discovering novel biological activities.

Recent studies on quinoline derivatives highlight the importance of this exploration. For instance, research on bumped kinase inhibitors (BKIs) for toxoplasmosis demonstrated that modifications to the quinoline scaffold, including the introduction of an ethoxy group, led to compounds with significant in vivo efficacy. This underscores how exploring the molecular diversity around a core scaffold can yield potent therapeutic leads.

Cheminformatics for Library Design and Virtual Screening

Cheminformatics provides the computational framework for designing focused chemical libraries and screening them against biological targets, a process known as virtual screening. ugm.ac.idnih.gov This approach significantly reduces the time and cost associated with experimental high-throughput screening (HTS) by prioritizing a smaller, more promising set of compounds for synthesis and testing. chemrxiv.org

For the this compound scaffold, library design begins with the creation of a virtual combinatorial library. ijper.org Using the core scaffold as a template, various chemical building blocks (R-groups) are computationally attached at specific positions (e.g., the 3-amine) to generate thousands or even millions of virtual derivatives. semanticscholar.org

Once the virtual library is established, it can be screened using two main computational strategies:

Ligand-Based Virtual Screening (LBVS): This method is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available. ugm.ac.id A pharmacophore model, which defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity, is built from the known active compounds. The virtual library of this compound derivatives is then screened to identify molecules that match this pharmacophore model. ugm.ac.id

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known (from X-ray crystallography or computational modeling), SBVS can be used. mdpi.com This technique, primarily involving molecular docking, simulates the binding of each compound from the virtual library into the active site of the target protein. nih.govnih.gov The compounds are then ranked based on a scoring function that predicts their binding affinity. nih.gov This process can identify derivatives of this compound with the highest potential to inhibit the target. For example, docking studies have been successfully used to identify novel quinoline-based inhibitors for targets like HIV reverse transcriptase and various kinases. nih.govnih.gov

The output of virtual screening is a ranked list of "hits"—compounds predicted to be active. These hits can then be synthesized and subjected to experimental biological assays, focusing resources on the most promising candidates. mdpi.com

Table of Research Findings on Quinoline Derivatives

| Study Focus | Methodology | Key Finding | Reference |

|---|---|---|---|

| Anticancer Agents | 3D-QSAR, Molecular Docking | Developed a predictive 3D-QSAR model for anti-gastric cancer activity and designed new, more potent quinoline derivatives. | nih.gov |

| CNS Active Agents | 3D Field-Based Similarity | Found that 8-quinoline derivatives had greater 3D field similarity to the atypical antipsychotic ziprasidone (B1663615) than 6-quinoline analogs. | nih.gov |

| Anti-HIV Agents | Molecular Docking | Identified pyrazoline and pyrimidine-containing quinoline derivatives with high binding affinity to the HIV reverse transcriptase enzyme. | nih.gov |

| Antimalarial Agents | Molecular Docking, In Vitro Assay | Quinoline-chalcone derivatives showed potent inhibitory activity against the Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH) enzyme. | |

| Neuroprotective Agents | Rational Design, Molecular Docking | Designed a library of 8,536 quinoline derivatives and identified four candidates as multifunctional antioxidants for neurodegenerative diseases. | semanticscholar.org |

Biological Activity and Mechanistic Insights of 4 Ethoxyquinolin 3 Amine Derivatives in Vitro Research

General Biological Potential of Quinoline-Based Structures

The quinoline (B57606) motif is a fundamental scaffold in medicinal chemistry, recognized for its presence in numerous natural compounds and pharmacologically active substances. nih.govsci-hub.se Quinoline and its derivatives exhibit a wide array of biological activities, including antimalarial, antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. nih.govsci-hub.sersc.orgijshr.com The versatility of the quinoline ring allows for a variety of chemical modifications, leading to a diverse range of compounds with distinct therapeutic potentials. sci-hub.se For instance, the antimalarial action of compounds like chloroquine (B1663885) and quinine (B1679958) is a classic example of the therapeutic importance of the quinoline core. nih.govnih.gov These agents are thought to interfere with hemoglobin digestion in the malaria parasite. nih.govnih.gov Furthermore, the development of drug resistance to existing therapies has spurred continuous research into new functionalized quinoline derivatives. rsc.org

Enzymatic Inhibition Studies and Molecular Mechanisms

Quinoline derivatives have been extensively studied as inhibitors of various enzymes, playing a crucial role in different pathological conditions.

Kinase Inhibition (e.g., EGFR, HER2)

Quinoline-based compounds have emerged as significant inhibitors of protein kinases, which are key regulators of cellular processes. researchgate.net The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are prominent targets in cancer therapy, and several quinoline derivatives have shown potent inhibitory activity against them. ias.ac.innih.govrsc.org

Neratinib, a potent irreversible inhibitor of both EGFR and HER2, incorporates a quinoline core. ias.ac.inwikipedia.org Its mechanism involves binding to the ATP-binding pocket of the receptors. newdrugapprovals.org Another example, Lapatinib (B449), is also a dual EGFR/HER2 inhibitor with a quinoline-like (quinazoline) structure. nih.gov Research has led to the development of novel quinoline derivatives with high selectivity for HER2 over EGFR, which could offer advantages in treating HER2-positive cancers. rsc.org For instance, isoquinoline-tethered quinazoline (B50416) derivatives have demonstrated a 7- to 12-fold enhanced selectivity for HER2 compared to lapatinib in kinase assays. rsc.org

Table 1: Examples of Quinoline Derivatives as Kinase Inhibitors

| Compound/Derivative Class | Target Kinase(s) | Reported IC₅₀ Values | Source(s) |

|---|---|---|---|

| Neratinib (HKI-272) | EGFR, HER2 | HER2: 59 nM, EGFR: 92 nM | ias.ac.in |

| Pyrotinib | EGFR/HER2 | Not specified | nih.gov |

| Isoquinoline-tethered quinazolines | HER2 | Potent inhibition, exceeding lapatinib | rsc.org |

Protease Inhibition (e.g., Meprin α and β, PfM18AAP)

Other Enzyme Systems (e.g., Mushroom Tyrosinase, CDPK1)

Quinoline derivatives have demonstrated inhibitory effects on other enzyme systems. One notable example is the inhibition of mushroom tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govmdpi.com Inhibition of this enzyme is a target for developing agents to treat hyperpigmentation disorders. nih.gov Studies have shown that certain anilino-1,4-naphthoquinone derivatives, which can be considered related to the broader quinoline class, are potent inhibitors of mushroom tyrosinase, with some compounds surpassing the efficacy of kojic acid, a known tyrosinase inhibitor. nih.gov The inhibitory mechanism is believed to involve interaction with the copper ions at the enzyme's active site. nih.gov

Receptor Interaction and Modulation (e.g., GABAA Receptors)

Quinolone carboxylic acid derivatives have been shown to interact with and modulate the function of GABAA receptors. nih.gov These receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. google.com Studies have indicated that certain quinolone derivatives can act as antagonists at both central and peripheral GABAA receptors. nih.gov For example, norfloxacin, nalidixic acid, and pipemidic acid have been observed to antagonize muscimol-induced responses in gastrointestinal preparations, which are mediated by GABAA receptors. nih.gov The interaction of quinoline derivatives with the GABAA receptor complex can lead to modulation of chloride ion channel activity. google.com It has been suggested that some compounds may induce a conformational change in the receptor, leading to functional antagonism of GABA. google.com

Antimicrobial Activities and Target Identification

The antimicrobial properties of quinoline derivatives are well-documented, with a long history of use in treating infectious diseases. nih.govrsc.orgijshr.comresearchgate.net This class of compounds exhibits activity against a broad spectrum of bacteria and fungi. ekb.egbohrium.com

The antibacterial mechanism of action for many quinoline derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair. acs.org This inhibition leads to a bactericidal effect. Some quinoline derivatives are also thought to disrupt the bacterial cell membrane, leading to depolarization and release of intracellular components. acs.org

For instance, a series of facilely accessible quinoline derivatives have shown potent antibacterial activity against multidrug-resistant Gram-positive bacteria, including MRSA and C. difficile. nih.gov The proposed mechanism for some of these compounds involves targeting the proton pump of ATP synthase. nih.gov Other studies have identified the FtsZ protein, a key component of the bacterial cell division machinery, as a potential target for thiazole-quinolinium derivatives. rsc.org These compounds were found to stimulate FtsZ polymerization, disrupting the formation of the Z-ring and thereby inhibiting cell division. rsc.org

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

| Derivative Class | Target Organism(s) | Reported MIC Values | Proposed Target/Mechanism | Source(s) |

|---|---|---|---|---|

| Thiazole-quinolinium derivatives | Gram-positive and some Gram-negative bacteria | Not specified | FtsZ polymerization disruption | rsc.org |

| Facilely accessible quinoline derivatives | MRSA, MRSE, VRE, C. difficile | MICs ≤ 4.0 μg/mL for most | Potentially ATP synthase proton pump | nih.gov |

| 6-chlorocyclopentaquinolinamine | MRSA | 0.125 mM | Penicillin Binding Protein (PBP2a) | mdpi.com |

Antibacterial Efficacy (e.g., MRSA, S. pyogenes)

Certain 4-aminoquinoline (B48711) derivatives have shown notable antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pyogenes. For instance, in a study exploring microwave-assisted synthesis of 4-aminoquinoline derivatives, compound 6-chlorocyclopentaquinolinamine (7b) displayed potent inhibition against MRSA with a Minimum Inhibitory Concentration (MIC) of 0.125 mM. preprints.orgmdpi.com Another derivative, 2-fluorocycloheptaquinolinamine (9d), was active against S. pyogenes with an MIC of 0.25 mM. preprints.orgmdpi.com The antibacterial effect of these compounds is linked to their structural features, which allow them to interact with bacterial targets.

Table 1: Antibacterial Activity of Selected 4-Aminoquinoline Derivatives

| Compound | Bacterium | MIC (mM) |

|---|---|---|

| 6-chlorocyclopentaquinolinamine (7b) | MRSA | 0.125 |

Antifungal Activities (Inferred from triazole derivatives)

The antifungal potential of compounds incorporating a quinoline moiety can be inferred from studies on related heterocyclic systems like triazoles. Triazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antifungal properties. mdpi.combeilstein-journals.org For example, certain 1,2,4-triazole (B32235) derivatives have shown efficacy against Candida albicans and various Aspergillus species. beilstein-journals.orgcsfarmacie.cznih.gov Specifically, 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol demonstrated notable antifungal activity with MIC values ranging from 64 to 256 μg·mL−1 against several Candida strains. mdpi.com While direct studies on 4-ethoxyquinolin-3-amine triazole derivatives are not extensively detailed in the provided context, the known antifungal action of the triazole ring suggests a promising area for the development of new antifungal agents based on a hybrid quinoline-triazole scaffold.

Antitubercular Activities (Inferred from quinazolinone derivatives)

The antitubercular potential of quinoline derivatives can be inferred from the activity of structurally related quinazolinone derivatives against Mycobacterium tuberculosis. Several studies have highlighted the efficacy of quinazolinone compounds. For example, a series of 2,3-dihydroquinazolin-4(1H)-one derivatives showed promising in vitro activity against the H37Rv strain of M. tuberculosis, with MIC values ranging from 2 to 128 µg/mL. mdpi.com Compounds with di-substituted aryl moieties containing electron-withdrawing halogens at the 2-position of the quinazoline scaffold were particularly potent, with MIC values of 2 µg/mL. mdpi.com Another study on 2-phenyl-3-substituted quinazolin-4(3H)-one derivatives also reported significant antitubercular activity. sci-hub.se Given the structural similarities between quinoline and quinazolinone cores, these findings suggest that this compound derivatives could be promising candidates for the development of new antitubercular drugs.

Mechanisms of Action against Microbial Targets (e.g., PBP2a Docking)

The antibacterial mechanism of some 4-aminoquinoline derivatives against MRSA involves the inhibition of Penicillin-Binding Protein 2a (PBP2a). mdpi.commdpi.com PBP2a is a crucial enzyme for peptidoglycan biosynthesis in the bacterial cell wall and is responsible for the resistance of MRSA to β-lactam antibiotics. mdpi.comresearchgate.net Docking studies have shown that compounds like 6-chlorocyclopentaquinolinamine and 7-chlorophenylquinolinamine can bind to the PBP2a active site (PDB: 4DK1). preprints.orgmdpi.com These interactions are facilitated by a combination of hydrophobic interactions with amino acid residues such as ALA601 and ILE614, hydrogen bonding with GLN521, and halogen interactions with TYR519 and THR399. preprints.orgmdpi.com The enhanced activity of 6-chlorocyclopentaquinolinamine is attributed to additional π-alkyl interactions and more favorable docking scores. preprints.orgmdpi.com This targeted inhibition of PBP2a disrupts cell wall synthesis, leading to bacterial cell death.

Antiparasitic Activities (e.g., Toxoplasma gondii)

Derivatives of the quinoline scaffold have shown promise as antiparasitic agents, particularly against Toxoplasma gondii, the causative agent of toxoplasmosis. dovepress.comnih.govnih.gov The development of inhibitors for Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1), a key enzyme in the parasite's life cycle, has been a focus of research. nih.govmdpi.com Some pyrazolopyrimidine-based inhibitors, which can be considered structurally related to quinoline derivatives, have demonstrated potent anti-toxoplasmosis activity. nih.gov Furthermore, certain 1,3,4-thiadiazole (B1197879) derivatives have been investigated as anti-Toxoplasma gondii agents, with some compounds showing potent in vitro activity. mdpi.com These findings suggest that the this compound framework could serve as a valuable starting point for designing novel antiparasitic drugs targeting T. gondii.